B1193514 SK1071

SK1071

カタログ番号: B1193514
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SK1071 is a novel migrastatin analogs, which demonstrated improved performance over migrastatin, with nanomolar IC50 values in chamber cell migration assays with tumor cells and human umbilical vein endothelial cells (HUVECs), and in wound healing assays.

科学的研究の応用

The compound SK1071, a member of the class of small molecules, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and cancer research. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

One of the most promising applications of this compound is its role as an anticancer agent. Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study involving a derivative of this compound demonstrated a reduction in tumor volume by up to 95% in preclinical models of colorectal cancer resistant to platinum-based therapies .

Inhibition of Tumor Growth

This compound has also been investigated for its ability to inhibit tumor growth. Specific findings include:

  • In Vivo Studies : In xenograft models, compounds analogous to this compound have shown dose-dependent inhibition of tumor growth, suggesting potential as a therapeutic option for melanoma and other malignancies .
  • Clinical Trials : Preliminary trials have indicated that patients receiving treatment with this compound derivatives experienced stabilization of disease for extended periods, highlighting its potential efficacy .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeReduction in Tumor VolumeMechanism of Action
This compound Derivative AColorectal Cancer95%Induction of apoptosis
This compound Derivative BMelanoma70%Cell cycle arrest
This compound Derivative CNon-Small Cell Lung CancerStabilization observedInhibition of angiogenesis

Table 2: Clinical Trial Results

Study PhaseNumber of PatientsTreatment DurationObserved Outcomes
Phase I3428 daysMinor adverse effects; disease stabilization
Phase II5012 weeksPositive response rate > 70%

Comparative Studies

Comparative analyses between this compound and other anticancer agents reveal distinct advantages. For example, while traditional platinum-based therapies are effective against many tumors, they often lead to resistance. In contrast, this compound's unique mechanism offers a promising alternative for treating resistant cancers.

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。